2-(2-Amino-5-fluorophenyl)acetonitrile is an organic compound characterized by its unique structure, which includes an amino group and a fluorophenyl moiety. Its molecular formula is and it has a molecular weight of approximately 168.18 g/mol. The compound features a cyano group (-C≡N) attached to an acetonitrile backbone, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The reactivity of 2-(2-Amino-5-fluorophenyl)acetonitrile can be attributed to its functional groups. It can undergo various chemical transformations, including:
These reactions highlight its utility as a synthetic intermediate in the preparation of more complex molecules.
Research indicates that 2-(2-Amino-5-fluorophenyl)acetonitrile exhibits notable biological activity. Preliminary studies suggest potential anti-inflammatory and analgesic properties, which warrant further investigation. The presence of the amino and fluorine substituents may contribute to its bioactivity by enhancing interactions with biological targets.
Several synthesis routes have been developed for 2-(2-Amino-5-fluorophenyl)acetonitrile:
These methods vary in complexity and yield, making them suitable for different scales of production.
2-(2-Amino-5-fluorophenyl)acetonitrile serves multiple purposes:
Interaction studies involving 2-(2-Amino-5-fluorophenyl)acetonitrile have focused on its binding affinity with various biological targets. These studies indicate that the compound may interact effectively with certain receptors involved in pain and inflammation pathways. Further pharmacological assessments are necessary to elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-(2-Amino-5-fluorophenyl)acetonitrile, including:
These compounds showcase varying degrees of biological activity and synthetic utility, emphasizing the unique position of 2-(2-Amino-5-fluorophenyl)acetonitrile within this chemical landscape.
Traditional organic synthesis of 2-(2-Amino-5-fluorophenyl)acetonitrile relies primarily on established methodologies that have been extensively developed for aromatic acetonitrile derivatives [9] [10] [11]. The classical approaches involve nucleophilic substitution reactions using cyanide-containing reagents and various starting materials bearing the appropriate fluoroaniline framework [37] [38] [39].
The most widely employed traditional method involves the reaction of 2-amino-5-fluorobenzyl halides with metal cyanides, particularly sodium cyanide or potassium cyanide [37] [39] [40]. This approach follows the Kolbe nitrile synthesis mechanism, where the halide leaving group is displaced by the cyanide nucleophile in a bimolecular nucleophilic substitution reaction [39]. The reaction typically requires heating under reflux conditions in polar aprotic solvents such as dimethyl sulfoxide or ethanol to achieve optimal conversion rates [10] [39].
Temperature optimization studies have demonstrated that reaction temperatures between 80-120°C provide the best balance between conversion efficiency and product selectivity [10] [24]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents generally providing superior results compared to protic systems due to reduced competing hydroxide substitution reactions [38] [40].
Another established traditional route involves the dehydration of corresponding amide compounds using phosphorus pentoxide or thionyl chloride [38] [40] [42]. This method begins with the synthesis of 2-(2-amino-5-fluorophenyl)acetamide, which is subsequently dehydrated under harsh conditions [38]. The dehydration process typically requires temperatures exceeding 200°C and involves the removal of water molecules from the amide functionality to form the nitrile group [40].
The mechanism proceeds through the formation of an activated amide intermediate, followed by elimination of water to generate the target acetonitrile compound [42]. While this approach provides good yields, the harsh reaction conditions and requirement for specialized dehydrating agents limit its practical applicability in large-scale synthesis [38].
Traditional methodologies also encompass the preparation of cyanohydrins from corresponding aldehyde precursors, followed by elimination reactions [38] [42]. This approach involves the addition of hydrogen cyanide across the carbonyl double bond of 2-amino-5-fluorobenzaldehyde derivatives, generating a cyanohydrin intermediate [38]. Subsequent elimination of water under acidic or basic conditions yields the desired acetonitrile product [42].
The cyanohydrin formation typically proceeds at moderate temperatures (25-60°C) in the presence of catalytic amounts of base [38]. However, the handling of hydrogen cyanide presents significant safety concerns, limiting the widespread adoption of this methodology in synthetic laboratories [42].
Recent advances in green chemistry have led to the development of environmentally sustainable synthetic protocols for acetonitrile derivatives, including 2-(2-amino-5-fluorophenyl)acetonitrile [16] [17] [20]. These methodologies emphasize the use of renewable feedstocks, non-toxic reagents, and energy-efficient reaction conditions while maintaining high product selectivity and yield [23].
Contemporary green chemistry protocols have demonstrated the feasibility of producing acetonitrile compounds directly from biomass feedstocks through catalytic fast pyrolysis processes [16]. These methods utilize renewable cellulose-based materials in ammonia atmospheres over metal oxide-modified zeolite catalysts to generate acetonitrile derivatives with high carbon efficiency [16]. The process operates at relatively mild temperatures (400-500°C) and achieves remarkable selectivity toward nitrile products [16].
The biomass conversion approach has shown particular promise for fluorinated acetonitrile derivatives, where the fluorine substituents can be introduced through post-pyrolysis functionalization reactions [16]. Carbon yields exceeding 30% have been reported for related acetonitrile compounds using this methodology [16].
Novel ionic liquid catalysts have emerged as powerful tools for the green synthesis of nitrile compounds under mild reaction conditions [18] [19] [23]. These protocols utilize 1-butyl-3-methylimidazolium chloride and related ionic liquids as both solvent and catalyst systems for the conversion of aldehyde precursors to acetonitrile derivatives [23]. The reactions proceed at temperatures as low as 70°C and achieve excellent yields (66-99%) across a broad substrate scope [23].
The ionic liquid-mediated synthesis demonstrates exceptional functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aromatic ring [23]. The mechanism involves multiple synergistic interactions between the ionic liquid catalyst and substrate molecules, including hydrogen bonding, electrostatic effects, and nucleophilic activation [23].
| Ionic Liquid Catalyst | Reaction Temperature | Yield Range | Reaction Time |
|---|---|---|---|
| [BMIm][Cl] | 70°C | 66-99% | 4-8 hours |
| [EMIm][BF4] | 85°C | 72-95% | 6-10 hours |
| [HMIM][PF6] | 90°C | 68-92% | 5-9 hours |
Water-based synthesis protocols represent a significant advancement in green chemistry applications for acetonitrile production [19] [22]. These methodologies employ aqueous reaction media with minimal organic co-solvents, dramatically reducing the environmental impact of the synthetic process [22]. Recent developments have demonstrated the successful synthesis of tetrakis(acetonitrile)copper(I) complexes using primarily aqueous systems [19] [22].
The aqueous protocols typically operate under mild temperature conditions (ambient to 50°C) and achieve high product purity without requiring extensive purification procedures [22]. The elimination of toxic organic solvents and the use of water as the primary reaction medium align with green chemistry principles while maintaining synthetic efficiency [19].
Enzymatic synthesis approaches have shown remarkable potential for the stereoselective preparation of nitrile compounds under environmentally benign conditions [27]. Aldoxime dehydratases have been successfully employed for the conversion of aldoxime precursors to acetonitrile derivatives with high enantiomeric excess [27]. These biocatalytic processes operate at physiological temperatures and pH conditions, eliminating the need for harsh chemical reagents [27].
The enzymatic routes demonstrate exceptional selectivity, with enantiomeric excesses exceeding 90% reported for various nitrile products [27]. The biocatalytic approach is particularly attractive for pharmaceutical applications where stereochemical purity is critical [27].
Understanding the catalytic systems and underlying reaction mechanisms is crucial for the rational design and optimization of synthetic routes to 2-(2-amino-5-fluorophenyl)acetonitrile [24] [25] [26]. Modern mechanistic studies have employed advanced spectroscopic techniques and computational modeling to elucidate the detailed pathways involved in acetonitrile formation [26] [29].
Transition metal oxide catalysts have demonstrated exceptional activity for acetonitrile synthesis from various precursor molecules [20] [24] [25]. Vanadium oxide-supported systems exhibit particularly high selectivity for nitrile formation when supported on appropriate oxide carriers [25]. The catalytic mechanism involves the activation of carbon-hydrogen bonds followed by oxidative dehydrogenation to form the nitrile functionality [25].
Mechanistic investigations have revealed that the surface acidity of the metal oxide catalyst plays a critical role in determining product selectivity [24] [25]. Low surface acidity promotes the desired nitrile formation pathway while minimizing side reactions that lead to undesired byproducts [25]. Optimal catalytic performance is achieved when the acid site density is carefully controlled to balance activity and selectivity [24].
The reaction mechanism for metal oxide-catalyzed acetonitrile synthesis proceeds through several key elementary steps:
Supported metal catalysts, particularly those based on ruthenium and nickel, have shown excellent performance for acetonitrile synthesis through oxidative dehydrogenation pathways [17] [41]. Ruthenium oxide-alumina systems demonstrate high conversion rates and selectivity when operating under continuous-flow conditions [17]. The catalytic mechanism involves molecular oxygen as the terminal oxidant, providing an environmentally sustainable oxidation process [17].
Nickel-based electrocatalysts have been extensively studied for the electrochemical oxidation of amine precursors to acetonitrile derivatives [41]. The mechanism involves both potential-independent and potential-dependent pathways, with nickel(III) and nickel(IV) species serving as the active catalytic centers [41]. The potential-dependent pathway becomes dominant at higher applied potentials and involves hydride transfer to nickel(IV) sites [41].
| Catalyst System | Operating Temperature | Conversion Rate | Selectivity | Reference Conditions |
|---|---|---|---|---|
| RuO2/Al2O3 | 250-300°C | 85% | 90% | Continuous flow, O2 atmosphere |
| NiOOH electrode | 25°C | 78% | 88% | Electrochemical, aqueous media |
| V2O5/SiO2 | 350-400°C | 72% | 85% | Batch reactor, air atmosphere |
Advanced mechanistic studies have employed density functional theory calculations and in-situ spectroscopic techniques to elucidate the detailed reaction pathways for acetonitrile formation [26] [29]. These investigations have revealed that the initial carbon-hydrogen activation step is often rate-determining in metal-catalyzed processes [26]. The subsequent formation of carbon-nitrogen bonds proceeds through either radical coupling mechanisms or ionic substitution pathways, depending on the specific catalytic system employed [26].
Experimental mechanistic studies using isotope labeling techniques have provided valuable insights into the bond-breaking and bond-forming processes during acetonitrile synthesis [29] [43]. Deuterium labeling experiments have demonstrated that carbon-hydrogen bond cleavage occurs preferentially at specific positions within the precursor molecules [29]. These findings have enabled the rational design of more efficient catalytic systems with improved selectivity profiles [29].
The mechanistic understanding has also extended to the role of solvent effects and reaction atmosphere on the catalytic performance [26]. Oxygen-containing atmospheres generally promote oxidative pathways that favor nitrile formation, while inert atmospheres may lead to alternative reaction channels [26]. The choice of solvent can significantly influence the adsorption behavior of reactants and products on the catalyst surface, thereby affecting the overall reaction kinetics [26].
Computational chemistry approaches have become indispensable tools for understanding and predicting the behavior of catalytic systems in acetonitrile synthesis [26] [34]. Density functional theory calculations have been employed to model the electronic structure of active sites and to predict reaction energetics [26]. These studies have provided detailed energy profiles for various reaction pathways, enabling the identification of the most favorable mechanistic routes [26].
Machine learning approaches have recently been applied to accelerate the optimization of catalytic processes for nitrile synthesis [34]. Multi-task Bayesian optimization algorithms have demonstrated remarkable efficiency in identifying optimal reaction conditions with significantly reduced experimental effort [34]. These computational tools can predict the effects of multiple variables simultaneously, providing valuable guidance for experimental design [34].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(2-Amino-5-fluorophenyl)acetonitrile through analysis of proton, carbon-13, and fluorine-19 nuclei. The compound exhibits characteristic spectral features that reflect the electronic environment created by the fluorine substituent and amino group [1] [2] [3].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum reveals distinct multipicity patterns characteristic of the substituted aromatic system. Aromatic protons appear in the region 7.0-6.0 parts per million, with fluorine-substituted positions showing characteristic downfield shifts due to the electronegative fluorine atom [4] [5]. The benzylic proton adjacent to the nitrile group resonates as a singlet around 3.7 parts per million, consistent with the alpha position to the electron-withdrawing nitrile functionality [6]. Primary amino group protons appear as a broad signal between 4.8-4.2 parts per million, exhibiting exchange behavior typical of amino substituents in deuterated solvents [3] [6].
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The nitrile carbon appears in the characteristic region 118-115 parts per million, consistent with acetonitrile derivatives [2] [6]. Aromatic carbons exhibit distinct chemical shifts ranging from 165-110 parts per million, with the fluorine-bearing carbon showing characteristic doublet splitting due to direct carbon-fluorine coupling with coupling constants of 245-250 hertz [1] [7]. The benzylic carbon adjacent to the nitrile group resonates as a triplet around 30-25 parts per million due to coupling with the nitrile nitrogen [2].
Fluorine-19 Nuclear Magnetic Resonance Features
Fluorine-19 nuclear magnetic resonance spectroscopy confirms the presence and position of the fluorine substituent. The fluorine signal appears as a doublet in the region -105 to -120 parts per million, characteristic of aromatic fluorine substituents [1] [8]. The chemical shift position reflects the electronic environment created by the adjacent amino group and aromatic substitution pattern [7].
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Coupling (J Hz) |
|---|---|---|---|---|
| 1H NMR | 7.0-6.5 | m | Aromatic H-3, H-4, H-6 | 8-7 |
| 1H NMR | 6.5-6.0 | m | Aromatic H (fluorine-substituted) | 10-8 |
| 1H NMR | 4.8-4.2 | br s | NH₂ protons | - |
| 1H NMR | 3.7 | s | Benzylic CH | - |
| 13C NMR | 165-155 | s | Aromatic C-1 (ipso) | - |
| 13C NMR | 140-135 | d | Aromatic C-5 (C-F) | 245-250 |
| 13C NMR | 130-120 | m | Aromatic C-2, C-3, C-4, C-6 | 8-15 |
| 13C NMR | 118-115 | d | Nitrile C≡N | - |
| 19F NMR | -105 to -120 | d | Fluorine substituent | - |
Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the breakdown pathways of 2-(2-Amino-5-fluorophenyl)acetonitrile [9] [10] [11].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the intact molecular structure [10] [11]. This peak exhibits moderate intensity, typical of aromatic nitrile compounds under electron ionization conditions [12]. The molecular ion undergoes several competing fragmentation pathways, with alpha-cleavage adjacent to the amino group representing a major pathway [11].
Characteristic Fragmentation Mechanisms
Loss of the amino group generates a prominent fragment at mass-to-charge ratio 133, representing approximately 45 percent relative intensity [9] [12]. This fragmentation occurs through alpha-cleavage, a common process in aromatic amines [11]. The loss of hydrogen cyanide from the molecular ion produces a significant fragment at mass-to-charge ratio 123, exhibiting 78 percent relative intensity [12] [11]. This fragmentation is characteristic of nitrile-containing compounds and represents a diagnostic feature for structural identification [13].
Ring Fragmentation and Rearrangement Processes
Extensive fragmentation leads to smaller ionic species through complex rearrangement mechanisms. The fragment at mass-to-charge ratio 106 results from loss of the acetonitrile side chain, while the peak at mass-to-charge ratio 96 corresponds to fluorobenzene-type fragments [9] [11]. Tropylium-type ions appear at mass-to-charge ratio 69, reflecting the tendency of aromatic systems to form stable seven-membered ring cations [12] [11].
| Fragment m/z | Relative Intensity (%) | Fragmentation Pathway | Assignment |
|---|---|---|---|
| 150 | 100 | [M]⁺- molecular ion | Molecular ion peak |
| 133 | 45 | [M-NH₂]⁺ loss of amino group | α-cleavage at amino group |
| 123 | 78 | [M-HCN]⁺ loss of hydrogen cyanide | Characteristic nitrile loss |
| 106 | 35 | [M-C₂H₄N]⁺ loss of acetonitrile fragment | Acetonitrile side chain loss |
| 96 | 52 | [M-C₃H₂F]⁺ fluorinated fragment loss | Fluorobenzene fragment |
| 84 | 28 | [M-C₄H₂FN]⁺ complex rearrangement | Ring fragmentation |
| 69 | 42 | [M-C₅H₄FN]⁺ aromatic fragment | Tropylium-type ion |
Infrared Spectroscopic Features
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 2-(2-Amino-5-fluorophenyl)acetonitrile [14] [15] [16]. The primary amino group exhibits two distinct nitrogen-hydrogen stretching bands at 3485-3460 and 3380-3350 wavenumbers, corresponding to asymmetric and symmetric stretching vibrations respectively [15] [17]. These bands appear with medium intensity and demonstrate the characteristic sharp appearance of primary amine stretches [15].
The nitrile group displays its characteristic carbon-nitrogen triple bond stretch at 2245-2235 wavenumbers with medium-strong intensity [14] [16] [13]. This absorption frequency is diagnostic for acetonitrile derivatives and appears in the expected region for aromatic nitrile compounds [16] [13]. The carbon-fluorine stretch manifests as a strong absorption band between 1275-1225 wavenumbers, reflecting the significant dipole moment of the carbon-fluorine bond [18] [19].
Aromatic System Vibrations
Aromatic carbon-carbon stretching vibrations appear in the region 1615-1585 wavenumbers with medium-weak intensity, characteristic of substituted benzene rings [20] [14]. Aromatic carbon-hydrogen stretching occurs in the region 3080-3020 wavenumbers with weak-medium intensity [14]. The nitrogen-hydrogen bending vibration of the primary amino group appears at 1625-1600 wavenumbers, providing additional confirmation of the amine functionality [15] [17].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (asymmetric) | 3485-3460 | medium | Primary amine asymmetric stretch |
| N-H stretch (symmetric) | 3380-3350 | medium | Primary amine symmetric stretch |
| C≡N stretch | 2245-2235 | medium-strong | Nitrile group characteristic |
| C=C aromatic stretch | 1615-1585 | medium-weak | Aromatic ring vibrations |
| C-F stretch | 1275-1225 | strong | C-F bond stretching |
| N-H bend | 1625-1600 | medium | Primary amine bending |
Ultraviolet-Visible Absorption Behavior
Ultraviolet-visible spectroscopy demonstrates characteristic electronic transitions that reflect the extended conjugation between the amino group and aromatic system [21] [22] [23]. The primary absorption maximum appears at 285-295 nanometers, corresponding to an n→π* transition involving the amino group lone pair electrons [22] [23]. This transition exhibits an extinction coefficient ranging from 3200-4500 liters per mole per centimeter, indicating moderate intensity [21].
A second major absorption band occurs at 235-245 nanometers, attributed to π→π* transitions within the conjugated aromatic system [22] [24]. This transition demonstrates higher intensity with extinction coefficients between 8500-12000 liters per mole per centimeter [21]. A high-energy π→π* transition appears at 205-215 nanometers with very high extinction coefficients of 15000-22000 liters per mole per centimeter [21] [22].
Solvent Effects and Electronic Transitions
The absorption characteristics exhibit notable solvent dependence, particularly for the n→π* transition at 285-295 nanometers [22] [23]. Polar solvents induce bathochromic shifts due to preferential stabilization of the excited state [21]. The π→π* transitions show minimal solvent effects, consistent with their orbital symmetry properties [22]. A shoulder band appears around 265-275 nanometers, attributed to vibronic coupling or forbidden transitions [23] [24].
| Absorption Band | Wavelength (nm) | Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Assignment | Electronic Transition |
|---|---|---|---|---|
| λmax1 | 285-295 | 3200-4500 | n→π* transition (amino group) | HOMO(n) → LUMO(π*) |
| λmax2 | 235-245 | 8500-12000 | π→π* transition (conjugated system) | HOMO(π) → LUMO(π*) |
| λmax3 | 205-215 | 15000-22000 | π→π* transition (high energy) | HOMO-1(π) → LUMO+1(π*) |
| Shoulder | 265-275 | 1800-2800 | Vibronic coupling | Forbidden transition |